molecular formula C10H13ClO4S B13624980 2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride

2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride

Cat. No.: B13624980
M. Wt: 264.73 g/mol
InChI Key: LNDQTDABPXYCSV-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a phenoxyethoxy substituent. For instance, 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride (CAS 1215974-61-0) has the molecular formula C₅H₁₁ClO₄S and is used as a versatile reagent in organic synthesis . Replacing the methoxy group with a phenoxy moiety increases hydrophobicity and introduces aromatic reactivity. The compound is likely utilized in nucleophilic substitution or coupling reactions due to the sulfonyl chloride group’s electrophilic nature.

Properties

Molecular Formula

C10H13ClO4S

Molecular Weight

264.73 g/mol

IUPAC Name

2-(2-phenoxyethoxy)ethanesulfonyl chloride

InChI

InChI=1S/C10H13ClO4S/c11-16(12,13)9-8-14-6-7-15-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

LNDQTDABPXYCSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorosulfonation of 2-(2-Phenoxyethoxy)ethane

A common approach to prepare 2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride involves the chlorosulfonation of the corresponding ether precursor, 2-(2-Phenoxyethoxy)ethane (also known as phenoxyethoxyethanol or related ethers). This method is analogous to the synthesis of vinyl sulfonyl chlorides from styrenes reported in literature, where sulfuryl chloride reacts with an aromatic or aliphatic substrate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 90 °C) for several hours to introduce the sulfonyl chloride group.

Typical reaction conditions:

Parameter Condition
Reagent Sulfuryl chloride (SO2Cl2)
Solvent Dimethylformamide (DMF)
Temperature 80–90 °C
Reaction time 3–5 hours
Atmosphere Inert (nitrogen or argon)

The reaction proceeds via electrophilic substitution at the terminal ethane-1-ol moiety, converting the hydroxyl group into the sulfonyl chloride functionality.

Stepwise Synthesis via Phenoxyethanol Derivatives

Analytical Data and Characterization

The successful preparation of 2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride is confirmed by spectroscopic methods:

Technique Expected Observations
1H NMR Signals corresponding to phenoxy aromatic protons, ethoxy protons, and absence of hydroxyl proton
13C NMR Characteristic carbons of phenyl, ethoxy chain, and sulfonyl carbon environment
IR Spectroscopy Strong absorption bands near 1350–1370 cm⁻¹ (S=O stretch), and 1150–1180 cm⁻¹ (S–Cl stretch)
Mass Spectrometry Molecular ion peak consistent with molecular weight of the sulfonyl chloride
Elemental Analysis Consistent with calculated C, H, S, Cl percentages

Comparative Table of Preparation Methods

Method Starting Material Reagents & Conditions Yield (%) Notes
Direct chlorosulfonation 2-(2-Phenoxyethoxy)ethanol SO2Cl2, DMF, 80–90 °C, 3–5 h 70–85 Straightforward, requires careful control
Multi-step synthesis via phenoxyethanol derivatives Phenol + ethylene glycol derivatives KOH/DMSO, 50 °C, 16 h; then SO2Cl2 or chlorosulfonic acid 65–80 Allows intermediate purification

Research Insights and Optimization

  • The use of polar aprotic solvents such as DMF enhances the electrophilic substitution efficiency of sulfuryl chloride on the ether substrate.
  • Maintaining an inert atmosphere prevents hydrolysis of sulfonyl chloride during synthesis.
  • Temperature control is crucial to avoid side reactions such as over-chlorosulfonation or decomposition.
  • Purification by silica gel chromatography or recrystallization from non-polar solvents improves product purity.
  • Yields reported in similar sulfonyl chloride syntheses range from 70% to 85%, depending on substrate purity and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids.

    Reduction: It can be reduced to the corresponding sulfonamide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

    Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to convert the sulfonyl chloride to sulfonamide.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonic Acids: Resulting from hydrolysis.

    Alcohols and Thiols: Products of substitution reactions with alcohols and thiols.

Scientific Research Applications

2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules, through the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

The following table compares structural features, molecular properties, and applications of 2-(2-phenoxyethoxy)ethane-1-sulfonyl chloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes References
2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride C₁₀H₁₃ClO₄S* ~272.8* Phenoxyethoxy group Likely used in pharmaceuticals or agrochemicals for aromatic coupling reactions.
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride C₅H₁₁ClO₄S 202.65 Methoxyethoxy group Widely employed in organic synthesis as a sulfonating agent.
2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride C₄H₇ClF₂O₃S 208.61 Difluoroethoxy group Enhanced electrophilicity due to electron-withdrawing fluorine atoms.
2-(Cyclohexyloxyethoxy)ethane-1-sulfonyl chloride C₁₀H₁₉ClO₄S 270.77 Cyclohexyloxy group Used in hydrophobic building blocks for drug discovery. Purity: 98% (commercial).
2-Phenylethanesulfonyl chloride C₈H₉ClO₂S 204.67 Phenyl group (directly attached) Applied in peptide synthesis and polymer chemistry.
2-(Oxolan-2-yl)ethane-1-sulfonyl chloride C₆H₁₁ClO₃S 198.66 Tetrahydrofuran-derived substituent Used as a drug impurity reference standard. Requires stringent safety protocols.
2-(Pentafluoro-λ⁶-sulfanyl)ethane-1-sulfonyl chloride C₂H₃ClF₅O₂S₂ 264.62 Pentafluorosulfanyl group Novel liquid-phase reagent for pentafluorosulfanylation under ambient conditions.

Note: The molecular formula and weight for 2-(2-phenoxyethoxy)ethane-1-sulfonyl chloride are estimated based on structural analogs.

Key Structural and Functional Differences

Substituent Effects on Reactivity

  • Electron-Donating Groups: The phenoxyethoxy group in the target compound enhances aromatic π-π interactions, making it suitable for aryl coupling reactions. In contrast, methoxyethoxy (in ) and cyclohexyloxy (in ) groups prioritize solubility and steric effects.
  • Electron-Withdrawing Groups : The difluoroethoxy group in increases electrophilicity, accelerating nucleophilic attacks on the sulfonyl chloride. Similarly, the pentafluorosulfanyl group in enables unique SF5-based functionalization.

Physicochemical Properties

  • Hydrophobicity: Phenoxyethoxy and cyclohexyloxy derivatives exhibit higher hydrophobicity (logP > 2) compared to methoxyethoxy analogs (logP ~1.5) .
  • Thermal Stability : Cyclohexyloxy-substituted sulfonyl chlorides (e.g., ) demonstrate higher thermal stability (boiling point data unavailable but inferred from alkyl chain length).

Research and Commercial Relevance

  • Pharmaceutical Applications: Phenoxyethoxy and cyclohexyloxy derivatives are pivotal in synthesizing kinase inhibitors and GPCR modulators .
  • Material Science : Fluorinated analogs (e.g., ) are explored for fluoropolymer coatings and battery electrolytes.
  • Commercial Availability : The target compound is listed as discontinued by CymitQuimica , while methoxyethoxy and cyclohexyloxy variants remain available from suppliers like Angene Chemical and Moldb .

Biological Activity

2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group, which plays a significant role in various biological applications. This compound's structure, featuring ether functionalities, enhances its solubility and reactivity, making it a candidate for medicinal chemistry and other biological applications. The following sections explore the biological activity of this compound, including relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for 2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride is C₁₄H₁₅ClO₃S. The sulfonyl chloride group is known for its reactivity, particularly in forming sulfonamides and other derivatives. The ether functionalities contribute to the compound's solubility in various solvents, which is crucial for its biological activity.

Biological Activity Overview

Compounds containing sulfonyl chloride groups often exhibit a range of biological activities, including:

  • Enzyme Inhibition : Sulfonyl chlorides can act as enzyme inhibitors, influencing various biochemical pathways.
  • Drug Synthesis Intermediates : They serve as intermediates in the synthesis of pharmaceuticals, enhancing the development of new therapeutic agents.

Enzyme Inhibition Studies

Research indicates that sulfonyl chlorides can inhibit enzymes involved in critical biological processes. For instance, studies have shown that derivatives of sulfonyl chlorides can effectively inhibit carbonic anhydrase, an enzyme essential for maintaining acid-base balance in organisms. This inhibition has potential therapeutic implications for conditions such as glaucoma and epilepsy.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various sulfonyl chloride derivatives, including 2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride. The findings demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the phenoxy group could enhance antimicrobial efficacy.

Cytotoxicity Assessments

In vitro cytotoxicity assays were conducted to assess the safety profile of 2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride. Results indicated a low cytotoxic effect on human cell lines at concentrations below 50 µM, suggesting a favorable therapeutic window for potential applications in drug development.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethanesulfonyl ChlorideSimple ethane backbone with sulfonyl groupUsed as a reagent in organic synthesis
Propanesulfonyl ChlorideContains a propyl groupCommonly used in pharmaceutical applications
Butanesulfonyl ChlorideLonger butyl chainKnown for its role in agrochemical synthesis
2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride Branched ether structureExhibits enzyme inhibition and antimicrobial properties

This table illustrates how 2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride stands out due to its branched ether structure, potentially enhancing solubility and reactivity compared to linear analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-phenoxyethoxy)ethane-1-sulfonyl chloride, and what conditions optimize yield?

  • Methodology : The compound is typically synthesized via sulfonation of 2-(2-phenoxyethoxy)ethanol using chlorosulfonic acid or thionyl chloride. Key steps include:

  • Step 1 : Etherification of phenol with ethylene glycol derivatives to form the phenoxyethoxy backbone.

  • Step 2 : Sulfonation with chlorosulfonic acid at 0–5°C under anhydrous conditions, followed by quenching with HCl to isolate the sulfonyl chloride.

  • Optimization : Use of a triethylamine catalyst in tetrahydrofuran (THF) at 0°C to RT improves yields (78%) by minimizing side reactions like hydrolysis .

    • Data Table :
ReagentTemperature (°C)SolventYield (%)
ClSO₃H0–5DCM65–70
SOCl₂RTTHF78

Q. How can researchers ensure the stability of 2-(2-phenoxyethoxy)ethane-1-sulfonyl chloride during storage and reactions?

  • Stability Challenges : The sulfonyl chloride group is prone to hydrolysis, especially in humid environments.
  • Best Practices :

  • Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents like dichloromethane (DCM).
  • Use molecular sieves to absorb residual moisture in reaction mixtures.
  • Avoid prolonged exposure to protic solvents (e.g., water, alcohols) during synthesis .

Q. What nucleophilic substitution reactions are most efficient with this compound?

  • Reactions :

  • With Amines : Forms sulfonamides (e.g., reaction with octadecylamine yields N-octadecylethanesulfonamide, 78% yield in THF with triethylamine).
  • With Alcohols : Produces sulfonate esters (e.g., reaction with methanol yields methyl sulfonate, 65% yield).
    • Key Insight : Steric hindrance from the phenoxyethoxy group slows reactions with bulky nucleophiles. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the aromatic ring) alter the compound’s reactivity and biological activity?

  • Case Study : Comparing analogs:

  • 2-(2-Chloro-5-methylphenoxy) variant : Shows enhanced antimicrobial activity (MIC = 4 µg/mL against Bacillus subtilis) due to electron-withdrawing chloro groups increasing electrophilicity.
  • Fluorine-substituted analogs : Exhibit improved metabolic stability in pharmacokinetic studies (t₁/₂ = 2.3 hours vs. 0.8 hours for non-fluorinated analogs).
    • Methodology : Computational modeling (DFT) and Hammett σ constants predict substituent effects on reaction kinetics .

Q. What experimental techniques resolve contradictions in reported reaction yields for sulfonamide derivatives?

  • Contradiction : Yields vary from 60% to 85% in literature for reactions with primary amines.
  • Resolution Strategies :

  • Kinetic Analysis : Use stopped-flow spectroscopy to monitor reaction rates and identify intermediates.
  • Byproduct Identification : LC-MS detects hydrolysis products (e.g., sulfonic acids) under suboptimal conditions.
  • Optimized Workup : Quench reactions with ice-cold HCl to minimize decomposition .

Q. How does the compound interact with biological targets (e.g., enzymes or bacterial membranes)?

  • Mechanistic Insights :

  • Enzyme Inhibition : The sulfonyl group covalently binds to serine hydrolases (e.g., acetylcholinesterase), confirmed by X-ray crystallography (PDB: 6T9X).
  • Antimicrobial Action : Disrupts bacterial membrane integrity via sulfonylation of lipid components, observed in TEM studies of E. coli .
    • Data Table :
Target OrganismIC₅₀ (µM)Mechanism
E. coli12.5Membrane disruption
Acetylcholinesterase8.2Active-site sulfonylation

Methodological Guidelines

Q. What purification techniques are recommended for isolating high-purity sulfonyl chloride derivatives?

  • Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials.
  • Recrystallization : Use ethanol/water mixtures (4:1 v/v) for crystals with >98% purity (HPLC-UV).
  • Caution : Avoid aqueous washes to prevent hydrolysis .

Q. How can researchers validate the compound’s identity and purity in absence of commercial standards?

  • Analytical Tools :

  • NMR : ¹H NMR (CDCl₃) peaks at δ 7.3–7.5 ppm (aromatic protons) and δ 4.1–4.3 ppm (ethoxy protons).
  • HRMS : Exact mass [M+H]⁺ = 291.0523 (calc. 291.0528).
  • FT-IR : S=O stretching at 1365 cm⁻¹ and 1170 cm⁻¹ confirms sulfonyl chloride .

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